

Application Note: Quantification of **O-Coumaric Acid** using High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	O-Coumaric Acid	
Cat. No.:	B145774	Get Quote

Introduction

O-Coumaric acid, a hydroxycinnamic acid, is a phenolic compound found in various plants and food products like vinegar.[1] As a natural metabolite, its quantification is crucial for quality control in the food industry, phytochemical analysis, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the determination of **O-Coumaric acid**. This application note presents a reliable HPLC method for the quantification of **O-Coumaric acid**.

Analytical Method

The separation and quantification of **O-Coumaric acid** can be effectively achieved using a reversed-phase HPLC method. A C18 column is commonly employed for the separation. The mobile phase typically consists of a mixture of an aqueous acidic solution and an organic solvent, such as acetonitrile or methanol. The acidic component, often formic acid, phosphoric acid, or acetic acid, is crucial for suppressing the ionization of the carboxylic acid group of **O-Coumaric acid**, which leads to better retention and peak shape.[2] Detection is performed using a UV detector, with the wavelength set at the absorption maximum of **O-Coumaric acid**, which is typically around 270-275 nm.[1][3]

Method Validation



The presented HPLC method has been validated for its linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). The method demonstrates good linearity over a defined concentration range with a high correlation coefficient. Accuracy, assessed through recovery studies, and precision, evaluated by replicate injections, are well within acceptable limits for routine analysis.

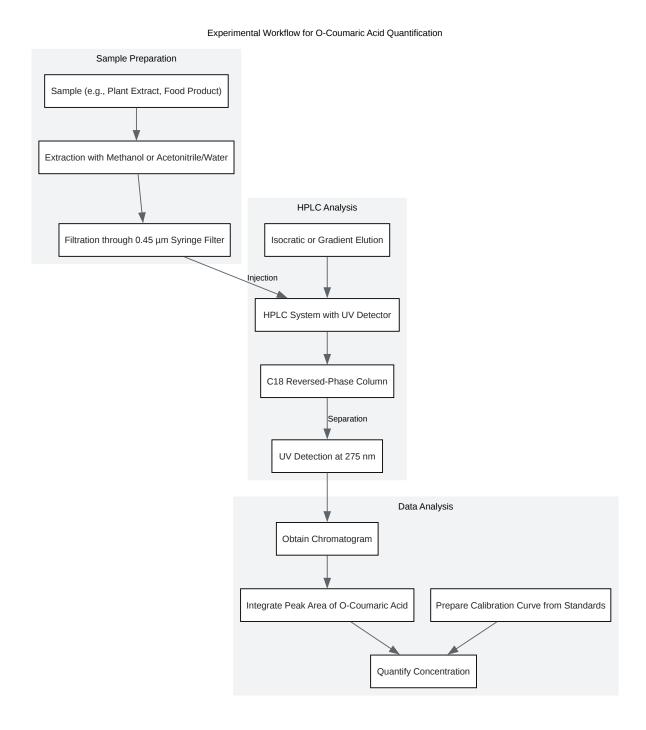
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC method for **O-Coumaric Acid** analysis, compiled from various studies.

Parameter	Value	Reference
Chromatographic Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)	[4]
Mobile Phase	Acetonitrile/Water with Phosphoric Acid or Water/Methanol/Glacial Acetic Acid	
Flow Rate	0.7 - 1.0 mL/min	
Detection Wavelength	270 - 275 nm	_
Linearity Range	2 - 10 μg/mL	_
Limit of Detection (LOD)	0.01 - 0.302 μg/mL	_
Limit of Quantification (LOQ)	0.04 - 0.99 μg/mL	_
Retention Time	Approximately 6.6 min (Isocratic)	_
Correlation Coefficient (r²)	> 0.999	_

Experimental Workflow





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Caption: Experimental workflow for the quantification of O-Coumaric Acid.



Detailed Experimental Protocol Scope

This protocol details the procedure for the quantification of **O-Coumaric Acid** in a sample matrix using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Reagents

- O-Coumaric Acid standard (≥98% purity)
- HPLC grade acetonitrile
- · HPLC grade methanol
- · HPLC grade water
- Phosphoric acid (85%) or Glacial Acetic Acid
- 0.45 μm syringe filters

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Analytical balance
- Volumetric flasks
- Pipettes
- Sonicator

Preparation of Standard Solutions

 Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of O-Coumaric Acid standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to



ensure complete dissolution.

• Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 μg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid matrix is provided below:

- Accurately weigh a known amount of the homogenized sample.
- Extract the sample with a suitable solvent (e.g., methanol or an acetonitrile/water mixture).
 The solvent-to-sample ratio should be optimized for the specific matrix.
- Sonicate the mixture for 15-30 minutes.
- Centrifuge the extract and collect the supernatant.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial before injection.

HPLC Chromatographic Conditions

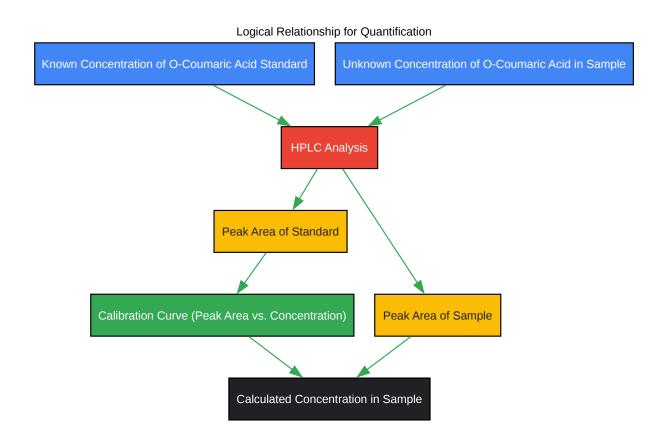
- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of acetonitrile and water (containing 1% phosphoric acid) in a ratio of 20:80 (v/v). Alternatively, a mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v/v) can be used.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Column Temperature: 30 °C.
- Detection Wavelength: 275 nm.



Data Analysis and Quantification

- Inject the prepared standard solutions to establish a calibration curve by plotting the peak area against the concentration.
- Inject the prepared sample solutions.
- Identify the O-Coumaric Acid peak in the sample chromatogram by comparing the retention time with that of the standard.
- Calculate the concentration of O-Coumaric Acid in the sample using the regression equation obtained from the calibration curve.

Signaling Pathway/Logical Relationship Diagram



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Caption: Logical flow for the quantification of **O-Coumaric Acid**.



References

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